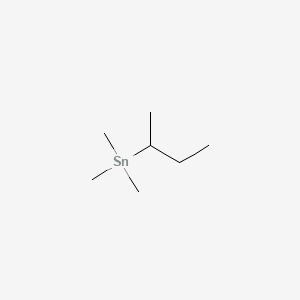

Tin, sec-butyl-trimethyl-

Description

BenchChem offers high-quality Tin, sec-butyl-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tin, sec-butyl-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

15095-79-1 |

|---|---|

Molecular Formula |

C7H18Sn |

Molecular Weight |

220.93 g/mol |

IUPAC Name |

butan-2-yl(trimethyl)stannane |

InChI |

InChI=1S/C4H9.3CH3.Sn/c1-3-4-2;;;;/h3H,4H2,1-2H3;3*1H3; |

InChI Key |

SHZDNLWYJHWWKI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)[Sn](C)(C)C |

Origin of Product |

United States |

Role in Palladium Catalyzed Cross Coupling Reactions

Organotin reagents, particularly tetraorganotins like sec-butyltrimethyltin, are key participants in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orglibretexts.org The Stille reaction forms a new carbon-carbon bond by coupling an organostannane with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.orglibretexts.org

The general catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. nrochemistry.com

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. nrochemistry.com

Transmetalation: The organostannane (R²-SnR³₃) then reacts with the Pd(II) intermediate. The R² group (in this case, the sec-butyl group from sec-butyltrimethyltin) is transferred to the palladium center, and the tin halide is formed as a byproduct. rsc.org This is a crucial step where the organic group from the tin reagent is delivered to the catalytic cycle.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are then coupled and eliminated from the palladium, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nrochemistry.com

While the trimethyl groups on sec-butyltrimethyltin can also potentially transfer, the transfer rate of different organic groups from tin varies. Generally, sp²-hybridized carbons (like aryl, vinyl, and alkynyl groups) and sp³-hybridized carbons with benzylic or allylic activation transfer more readily than simple alkyl groups. However, under specific conditions, the transfer of a secondary alkyl group like sec-butyl is achievable.

The utility of sec-butyltrimethyltin in Stille reactions allows for the introduction of a sec-butyl moiety onto various organic scaffolds. For instance, it can be coupled with aryl halides to form sec-butylarenes, which are structural motifs present in some pharmaceuticals and organic materials.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Aryl Iodide | sec-butyltrimethyltin | Pd(PPh₃)₄ | sec-butylarene |

| Aryl Bromide | sec-butyltrimethyltin | PdCl₂(PPh₃)₂ | sec-butylarene |

| Vinyl Halide | sec-butyltrimethyltin | Pd(dba)₂/Ligand | sec-butylalkene |

Utilization in Other Organometallic Processes

Beyond palladium-catalyzed cross-coupling, organotin compounds like sec-butyltrimethyltin can participate in other organometallic processes, primarily through transmetalation reactions with other metal complexes. rsc.org

Transmetalation is a fundamental organometallic reaction that involves the transfer of an organic group from one metal to another. rsc.org The driving force for this reaction is often the relative electronegativity of the metals and the stability of the resulting organometallic compounds.

For example, sec-butyltrimethyltin can react with a more electropositive metal halide, such as a titanium or zirconium complex, to form a new organometallic species containing a sec-butyl-metal bond. This newly formed organometallic reagent can then exhibit different reactivity and selectivity compared to the original organotin compound, opening up avenues for further synthetic transformations.

These transmetalation reactions are valuable for preparing organometallic reagents that are otherwise difficult to synthesize directly. The resulting sec-butylmetal complexes can then be used in a variety of subsequent reactions, such as insertions, additions to carbonyl compounds, or other coupling reactions. The specific utility of sec-butyltrimethyltin in these processes would be dependent on the specific metal system and the desired synthetic outcome.

| sec-butyltrimethyltin + | Metal Complex | Product | Application |

| TiCl₄ | "sec-butyltitanium trichloride" | Ziegler-Natta type polymerization | |

| ZrCl₄ | "sec-butylzirconium trichloride" | Olefin functionalization | |

| CuCl | "sec-butylcopper" | Conjugate addition reactions |

Reactivity and Reaction Mechanisms of Tin, Sec Butyl Trimethyl

General Reactivity Profiles of Trialkyltin Compounds

Trialkyltin compounds, a class to which Tin, sec-butyl-trimethyl- belongs, exhibit a range of chemical behaviors. The stability of these compounds is correlated with the number and nature of the organic substituents attached to the tin atom. wikipedia.org While generally stable to air and moisture, the carbon-tin bond can be cleaved by various reagents, including halogens, mineral acids, and metal halides. gelest.com The reactivity is also influenced by the solvent, with solubility in non-polar solvents being typical for tetraalkyltin compounds like Tin, sec-butyl-trimethyl-. gelest.com

One of the key reactions of tetraorganotin compounds is their use as intermediates in the synthesis of tri-, di-, and monoorganotins through redistribution reactions. gelest.com For instance, the reaction of a tetraalkyltin with tin tetrachloride (SnCl4) can yield various alkyltin chlorides depending on the stoichiometry. wikipedia.orggelest.com

Carbon-Tin Bond Reactivity

The carbon-tin bond is a focal point of the reactivity of organotin compounds. Although weaker than a carbon-carbon or carbon-silicon bond, it is relatively non-polar. gelest.com Cleavage of this bond is a common reaction pathway.

Homolytic and Heterolytic Cleavage Mechanisms

The breaking of the carbon-tin bond can proceed through two primary mechanisms: homolytic and heterolytic cleavage. chemistrysteps.comwikipedia.org

Homolytic Cleavage: In this process, the two electrons of the C-Sn bond are divided equally between the carbon and tin atoms, resulting in the formation of radicals. wikipedia.orgpressbooks.pubquora.com This type of cleavage is often initiated by heat or light and is fundamental to many radical reactions involving organotin compounds, such as those with organotin hydrides. pressbooks.pubthinkindiaquarterly.org The energy required for this process is known as the bond dissociation energy. wikipedia.org

Heterolytic Cleavage: This mechanism involves the breaking of the C-Sn bond where one of the fragments retains both of the bonding electrons, leading to the formation of ions. wikipedia.orgpressbooks.publibretexts.org This pathway is more common when there is a significant difference in electronegativity between the atoms involved. quora.com For organotin compounds, cleavage by electrophilic reagents often proceeds via a heterolytic pathway.

The susceptibility of different organic groups to cleavage varies. Aryl, allyl, and vinyl groups are generally cleaved more readily than alkyl groups. Among alkyl groups, lower alkyls are more easily cleaved than higher alkyls. gelest.com

Nucleophilic and Electrophilic Pathways at the Tin Center

The tin atom in trialkyltin compounds can act as both an electrophilic and a nucleophilic center, depending on the reaction conditions and the nature of the reactants.

Electrophilic Pathways: The tin center can be attacked by nucleophiles. This is particularly relevant in organotin halides, where the tin atom is more electron-deficient. wikipedia.org However, even in tetraorganotin compounds, the tin atom can be susceptible to electrophilic attack, leading to cleavage of a carbon-tin bond. For example, the reaction with halogens to form trialkyltin halides and an alkyl halide is a classic example of an electrophilic cleavage. gelest.com

Nucleophilic Pathways: While less common for the tin center itself in tetraalkyltin compounds, organotin compounds can be a source of nucleophilic carbon atoms. For instance, in reactions like the Stille coupling, the organic group from the organotin reagent is transferred to another electrophilic center.

Coordination Chemistry of Trialkyltin Derivatives

A significant aspect of organotin chemistry is the ability of the tin atom to expand its coordination number beyond the typical four found in tetraorganotin compounds. gelest.comrjpbcs.com This is due to the availability of empty 5d orbitals on the tin atom. gelest.com

Factors Influencing Coordination Number and Geometry

Several factors determine the coordination number and the resulting geometry of the tin center in its compounds:

Steric Effects: The size of the ligands attached to the tin atom plays a crucial role. Larger, bulkier ligands tend to favor lower coordination numbers due to steric hindrance. numberanalytics.comlibretexts.org

Electronic Effects: The electronegativity of the groups attached to the tin atom influences its Lewis acidity. rjpbcs.com More electronegative groups increase the Lewis acidity of the tin center, making it more likely to accept electron pairs from donor ligands and thus increase its coordination number. wikipedia.orgrjpbcs.com The oxidation state of the metal also plays a role, with higher oxidation states generally favoring higher coordination numbers. numberanalytics.comnumberanalytics.com

Ligand Properties: The nature of the coordinating ligand, including its size, shape, and donor ability (ligand field strength), significantly impacts the resulting coordination geometry. numberanalytics.comlibretexts.orgnumberanalytics.com For example, dithiocarbamate (B8719985) ligands can coordinate in different ways (monodentate, bidentate, anisobidentate), leading to coordination numbers ranging from 4 to 7. koreascience.kr

Common geometries for hypercoordinated tin include trigonal bipyramidal (5-coordinate) and octahedral (6-coordinate). rjpbcs.com

Ligand Association and Dissociation Phenomena

Ligand exchange reactions, where one ligand is substituted for another, are common in the coordination chemistry of organotin compounds. libretexts.orglibretexts.org These processes can occur through various mechanisms, including dissociative, associative, and interchange pathways. libretexts.org

Associative Mechanism: An incoming ligand first associates with the tin complex, forming a higher-coordinate intermediate, which then loses one of the original ligands.

Dissociative Mechanism: A ligand first dissociates from the tin complex, forming a lower-coordinate intermediate, which is then attacked by the incoming ligand.

Interchange Mechanism: This is a concerted process where the incoming ligand attacks as the outgoing ligand departs, without the formation of a distinct intermediate. libretexts.org

The lability of ligands, or the speed at which they are exchanged, is a key kinetic parameter. libretexts.org In organotin compounds, anionic ligands like halides or carboxylates are generally labile and can readily participate in exchange reactions. gelest.com For instance, the hydrolysis of organotin halides to form hydroxides or oxides is a common ligand exchange reaction. rjpbcs.com

Spectroscopic and Analytical Characterization of Organotin Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organotin compounds. By analyzing the spectra of various nuclei such as ¹H, ¹³C, and ¹¹⁹Sn, detailed information about the chemical environment of the atoms, their connectivity, and the geometry of the molecule can be obtained.

¹H NMR for Alkyl Proton Analysis

The ¹H NMR spectrum provides information on the chemical environment of the protons in the molecule. For Tin, sec-butyl-trimethyl-, distinct signals are expected for the trimethyltin (B158744) protons and the protons of the sec-butyl group.

The nine protons of the three methyl groups attached to the tin atom are chemically equivalent and would appear as a single, sharp singlet. The chemical shift of these protons is influenced by the electronegativity of the tin atom and the nature of the other alkyl group. For alkyltrimethylstannanes, this signal typically appears in the upfield region, around 0.0-0.2 ppm. The presence of tin isotopes, ¹¹⁷Sn (7.68% abundance) and ¹¹⁹Sn (8.59% abundance), both with a spin of 1/2, leads to the observation of satellite peaks flanking the main signal due to spin-spin coupling.

The protons of the sec-butyl group will exhibit more complex splitting patterns due to their different chemical environments and spin-spin coupling with neighboring protons. The expected signals would be:

A triplet for the terminal methyl group (CH₃-CH₂-).

A doublet for the other methyl group (-CH(CH₃)-).

A multiplet (likely a sextet) for the methine proton (-CH(CH₃)-).

A multiplet for the methylene (B1212753) protons (-CH₂-).

The precise chemical shifts would depend on the solvent used and the conformation of the molecule.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| (CH₃)₃Sn- | ~0.1 | Singlet with ¹¹⁷/¹¹⁹Sn satellites |

| -CH(CH₃)- | ~1.2 | Doublet |

| -CH₂-CH₃ | ~0.9 | Triplet |

| -CH₂- | ~1.4 | Multiplet |

| -CH- | ~1.5 | Multiplet |

¹³C NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in Tin, sec-butyl-trimethyl- will give a distinct signal.

The carbon atoms of the three equivalent methyl groups attached to the tin will appear as a single resonance. The carbons of the sec-butyl group will each have a unique chemical shift. Similar to ¹H NMR, the coupling between the carbon atoms and the tin isotopes will result in satellite peaks.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| (CH₃)₃Sn- | ~ -9 |

| -CH(CH₃)- | ~ 20 |

| -CH₂-CH₃ | ~ 12 |

| -CH₂- | ~ 29 |

| -CH- | ~ 28 |

¹¹⁹Sn NMR for Tin Environment Characterization

¹¹⁹Sn NMR spectroscopy is a powerful technique for directly probing the environment of the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature and number of the organic groups attached to it. For tetraalkylstannanes, the chemical shifts typically fall in a range from approximately -50 to +150 ppm relative to a standard like tetramethyltin (B1198279) (Me₄Sn). For alkyltrimethylstannanes, the ¹¹⁹Sn chemical shift is influenced by the steric bulk and electronic effects of the fourth alkyl group. It is expected that the ¹¹⁹Sn chemical shift for sec-butyltrimethyltin would be in the range observed for other butyltrimethyltin isomers.

Analysis of Spin-Spin Coupling Constants (e.g., ¹J(¹¹⁹Sn, ¹³C), ²J(¹¹⁹Sn, ¹H))

Spin-spin coupling constants provide valuable information about the bonding and geometry within the molecule.

¹J(¹¹⁹Sn, ¹³C): The one-bond coupling constant between ¹¹⁹Sn and the directly attached ¹³C atoms is a sensitive probe of the s-character of the Sn-C bond. The magnitude of ¹J(¹¹⁹Sn, ¹³C) for the methyl groups is expected to be in the range of 300-400 Hz. The ¹J(¹¹⁹Sn, ¹³C) for the carbons of the sec-butyl group will be different and can provide insights into the conformation and electronic effects within the butyl group.

²J(¹¹⁹Sn, ¹H): The two-bond coupling constant between ¹¹⁹Sn and the protons of the methyl groups is also a characteristic parameter. For trimethyltin compounds, this value is typically around 50-60 Hz.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes within a molecule. The IR spectrum of Tin, sec-butyl-trimethyl- would be characterized by absorptions corresponding to the vibrations of the Sn-C bonds and the various C-H and C-C bonds of the alkyl groups.

Key expected vibrational frequencies include:

Sn-C stretching: Asymmetric and symmetric stretching vibrations of the Sn-C bonds are expected in the region of 500-600 cm⁻¹.

C-H stretching: Vibrations for the sp³ C-H bonds of the methyl and sec-butyl groups will appear in the range of 2850-2960 cm⁻¹.

C-H bending: Bending vibrations for the methyl and methylene groups will be observed in the region of 1375-1465 cm⁻¹.

C-C stretching: These vibrations are generally weaker and appear in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| ν(C-H) | 2850 - 2960 |

| δ(C-H) | 1375 - 1465 |

| ν_as(Sn-C) | ~530 |

| ν_s(Sn-C) | ~510 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For Tin, sec-butyl-trimethyl-, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the entire molecule. Due to the presence of multiple isotopes of tin, this peak would appear as a characteristic cluster of peaks.

The fragmentation of tetraalkyltin compounds under electron impact ionization typically involves the loss of alkyl radicals. For sec-butyltrimethyltin, the primary fragmentation pathways are expected to be:

Loss of a methyl radical to form the [Me₂Sn(sec-Bu)]⁺ ion.

Loss of a sec-butyl radical to form the [Me₃Sn]⁺ ion, which is often a very abundant peak in the spectra of trimethyltin compounds.

Further fragmentation of the butyl group.

Elemental Analysis for Compositional Verification

Elemental analysis is a critical and routine analytical procedure used to determine the mass fractions of the constituent elements within a sample of a chemical compound. This technique provides empirical evidence for the compound's stoichiometry, serving as a primary method for verifying its purity and confirming its molecular formula. For organotin compounds such as Tin, sec-butyl-trimethyl-, this analysis is crucial to ensure that the synthesized product has the expected composition of carbon, hydrogen, and tin.

The theoretical elemental composition of Tin, sec-butyl-trimethyl-, with the chemical formula C_7H_18Sn, can be calculated based on the atomic weights of its constituent atoms. With a molecular weight of approximately 220.93 g/mol , the expected elemental percentages are:

Carbon (C): 38.05%

Hydrogen (H): 8.21%

Tin (Sn): 53.74%

In a typical experimental setting, a sample of the synthesized Tin, sec-butyl-trimethyl- would be subjected to combustion analysis for carbon and hydrogen content. In this process, the compound is heated to a high temperature in the presence of an oxidant, converting the carbon to carbon dioxide and the hydrogen to water. The amounts of these combustion products are then precisely measured, allowing for the calculation of the mass percentages of carbon and hydrogen in the original sample. The tin content is often determined by other methods, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry, after appropriate sample digestion.

The comparison between the experimentally determined elemental composition and the calculated theoretical values serves as a stringent test of the compound's identity and purity. A close correlation between these values provides strong evidence that the target compound, Tin, sec-butyl-trimethyl-, has been successfully synthesized.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 38.05 |

| Hydrogen (H) | 8.21 |

| Tin (Sn) | 53.74 |

X-ray Diffraction Studies for Solid-State Structural Determination

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted beams, crystallographers can construct a three-dimensional electron density map of the unit cell of the crystal. From this map, the precise positions of the individual atoms can be determined, revealing the molecular structure in atomic detail.

For an organotin compound like Tin, sec-butyl-trimethyl-, an X-ray diffraction study would be expected to confirm the tetrahedral coordination geometry around the central tin atom, a common feature for tetraorganotin compounds. The analysis would provide precise measurements of the Sn-C bond lengths for both the trimethyl and the sec-butyl groups, as well as the C-Sn-C bond angles. These structural parameters are critical for understanding the steric and electronic properties of the molecule.

Unfortunately, specific crystallographic data for Tin, sec-butyl-trimethyl-, including unit cell dimensions, space group, and detailed bond lengths and angles, are not available in the public crystallographic databases. Such data would typically be presented in a table format as shown below, populated with experimental results from a published crystallographic study.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| Sn-C (methyl) bond length (Å) | Data not available |

| Sn-C (sec-butyl) bond length (Å) | Data not available |

| C-Sn-C bond angles (°) | Data not available |

This table illustrates the type of data obtained from a single-crystal X-ray diffraction study. Specific experimental data for Tin, sec-butyl-trimethyl- is not currently found in publicly accessible research literature.

The successful application of both elemental analysis and X-ray diffraction is indispensable for the unambiguous characterization of organotin compounds, providing the foundational data upon which further studies of their chemical and physical properties are built.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.